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Compound of Interest

Compound Name: Terbium-161

Cat. No.: B1209772

Audience: Researchers, scientists, and drug development professionals.

Introduction: Terbium-161 (161Tb) is a promising radionuclide for targeted cancer therapy,
distinguished by its unique decay characteristics that include both beta (3~) particles and a
significant emission of low-energy Auger and conversion electrons.[1][2] This combination is
effective for treating larger tumors and micrometastases or even single cancer cells.[3] Similar
to the clinically established Lutetium-177 (*’’Lu), 1*1Tb has a comparable half-life (6.89 days)
and emits gamma radiation suitable for SPECT imaging, positioning it as an ideal theranostic
agent.[1][4][5] The production of 1%1Tb radiopharmaceuticals involves the irradiation of enriched
Gadolinium-160 (1°°Gd) targets, followed by purification to isolate the 1¢1Th, and subsequent
radiolabeling of a targeting molecule.[3][4]

Automating these processes using synthesis modules is critical for ensuring reproducibility,
operator safety, and compliance with Good Manufacturing Practice (GMP) standards.[6] These
notes provide an overview and detailed protocols for the automated synthesis of 161Tb-
radiopharmaceuticals.

Part 1: Production and Automated Purification of
Terbium-161

The most common method for producing no-carrier-added (n.c.a.) 1%1Tb is through the neutron
irradiation of highly enriched 1¢°Gd20s targets in a nuclear reactor.[1][4] The irradiated target
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must then undergo a robust purification process to separate the 151Tb from the bulk 16°Gd
target material and any decay products like Dysprosium-161 (161Dy).[7][8]

Workflow for *¢:Th Production and Purification

The overall process involves target irradiation, dissolution, and chromatographic separation,
which can be automated on a module like a TRASIS AIO.[9]
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Caption: Workflow of 161Tb production and automated purification.

Experimental Protocol 1: Automated Purification of *¢Th
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This protocol is adapted from methods using extraction chromatography resins and is suitable
for automation on a commercial synthesis module (e.g., TRASIS).[9][10] The system utilizes a
combination of resins for efficient separation of Tb from Gd.[9][11]

Materials and Reagents:

Irradiated 1°°Gd20s target, dissolved in 0.1 M HNOs3

e Triskem Resins: e.g., TK211, TK212, or LN2 resin[9][10]

 Nitric Acid (HNOs), various concentrations (e.g., 0.1 M, 0.2 M, 1 M)
o Hydrochloric Acid (HCI), trace-metal grade

o Automated synthesis module (e.g., TRASIS AIO) equipped with necessary cartridges, tubing,
and reagent vials.

Methodology:
e System Preparation:

o Install pre-packed chromatography columns (e.g., LN2 resin) onto the automated module.
[10]

o Prime all lines with the appropriate reagents as defined in the synthesis sequence.
o Pre-condition the columns by flushing with 1 M HNOs followed by 0.1 M HNOs.[10]
e Target Loading:

o Transfer the dissolved 1°°Gd/*®1Tb target solution into a designated starting vial on the
module.

o The automated sequence loads the solution onto the primary separation column at a
controlled flow rate (e.g., 1 mL/min).[10]

e Gadolinium Elution (Wash Step):
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o The module automatically flushes the column with multiple column volumes (e.g., 14-17
CVs) of 0.2 M HNO:s to elute the bulk of the 19Gd target material.[10] The eluate is
directed to a waste container.

e Terbium-161 Elution (Product Collection):
o Following the wash, the module switches the eluent to 1 M HNO:s.

o The purified %1Th is eluted from the column in a small volume (e.g., 4 column volumes)
and collected in a clean, designated product vial.[10]

e Final Formulation (Optional):

o If required for subsequent labeling steps, the module can perform a solvent exchange to
convert the 1%1Th from a nitrate to a chloride form (161TbCls), typically involving a second
concentration column (e.g., DGA resin) and elution with dilute HCI.[11]

Expected Results: This automated process can achieve a recovery of >95% of the 151Tb activity
with a significant reduction of the 1°9Gd target material, resulting in a high-purity product

suitable for radiolabeling.[9][10]

Parameter Reported Value Reference
161Th Recovery 96 - 98% [9]
160Gd Reduction From 2 mg to ~1 ug [9]

Terbium Purity (non-radioactive
_ >98% [9]
trials)

Part 2: Automated Radiolabeling and Quality Control

Once purified, the 1%1TbCls solution is used to label a vector molecule, which is typically a
peptide or antibody conjugated to a chelator like DOTA. The radiolabeling conditions for 161Th
are often very similar to those for 1’7Lu, allowing for the adaptation of existing automated

protocols.[1]

Workflow for Automated Radiolabeling and QC
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Caption: Automated radiolabeling and quality control workflow.
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Experimental Protocol 2: Automated Radiolabeling of
[**Tb]Tb-DOTA-TATE

This protocol is designed for an automated synthesis module (e.g., Elysia-Raytest LUNA, GE
FASTIlab) and is based on established manual labeling procedures.[1][12][13]

Materials and Reagents:

Purified 162TbCls in HCI solution

o DOTA-TATE precursor

e Sodium Acetate buffer (e.g., 2.5 M)[1]

e Quencher solution: Ascorbic acid/Gentisic acid (e.g., 50 mM)[1]
 Sterile water for injection

« Sterile saline solution

e SPE cartridge (e.g., C18) for purification

o Sterile filter (0.22 pm)

Methodology:

» Kit and Reagent Loading:

o Place a sterile, single-use cassette and reagent kit onto the synthesis module.

o Load vials containing the 11ThCls, DOTA-TATE precursor, acetate buffer, quencher, and
formulation saline into their designated positions.

o Automated Synthesis Sequence:

o The module transfers the 161TbCls, DOTA-TATE, and sodium acetate buffer into the
reaction vessel.
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o The mixture is heated to 90-95°C for 15-20 minutes.[1]

o After incubation, the vessel is cooled, and the quencher solution is added to minimize
radiolysis.[1]

o The crude product is diluted and passed through an SPE cartridge to trap the radiolabeled
peptide.

o The cartridge is washed with sterile water to remove unlabeled 1%1Th and hydrophilic
impurities.

o The final product, [*°1Tb]Tb-DOTA-TATE, is eluted from the cartridge with an ethanol/water
mixture, diluted with saline, and passed through a 0.22 um sterile filter into a sterile
product vial.

Expected Results: High radiochemical yield and purity are expected, with the final product
remaining stable for over 24 hours.[1]

Parameter Expected Value Reference
Radiochemical Yield (RCY) > 98% [1]
Radiochemical Purity (RCP) > 97% [1]
Stability in solution (24h) > 90% [1]
Molar Activity (Achievable) 160 MBg/nmol [1]

Part 3: Quality Control Protocols

Quality control (QC) is mandatory to ensure the purity and safety of the radiopharmaceutical
before administration.[14]

Experimental Protocol 3: Quality Control of [*6*Tb]Tbh-
Radiopharmaceuticals

A. Radiochemical Purity via Instant Thin-Layer Chromatography (iTLC)
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e Purpose: A rapid method to determine the percentage of free (unbound) 161Th.

o Materials: iTLC-SG strips, development chamber, mobile phase (e.g., acetonitrile/water
75/25).

e Procedure:

[¢]

Spot a small drop of the final product onto the origin of an iTLC strip.

[¢]

Place the strip in a chamber containing the mobile phase.

[e]

Allow the solvent to migrate up the strip.

o

Once complete, remove the strip and cut it in half.
o Measure the activity of each half in a dose calibrator or gamma counter.

« Interpretation: Free 1%1Th remains at the origin (Rf=0), while the labeled product migrates
with the solvent front (Rf=1). Calculate the percentage of activity associated with the product
peak.

B. Radiochemical Purity via High-Performance Liquid Chromatography (HPLC)

e Purpose: Provides a more detailed analysis of radiochemical purity and identifies potential
radiolytic byproducts.

o System: HPLC system equipped with a C18 column and dual detectors (UV and radiation).
» Procedure:

o Inject a small volume (~20 pL) of the final product into the HPLC system.

o Run a gradient elution method (specifics depend on the compound).

o Monitor the output from both the UV detector (for the unlabeled precursor) and the
radiation detector (for radiolabeled species).
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« Interpretation: Compare the retention time of the main radioactive peak to a reference
standard. The radiochemical purity is the percentage of total radioactivity that corresponds to
the desired product peak.[1]

Expected Retention Time

Compound . Reference
(min)
[**1Tb]Tb-DTPA (free complex) 2-3 [1]
[161Tb]Th-DOTA-TATE
12.5-13.0 [1]
(product)
Radiolysis Byproducts 11.0 - 13.0 (variable peaks) [1]

Conclusion: The automation of *1Th-radiopharmaceutical production is not only feasible but
essential for its broader clinical implementation. By adapting protocols similar to those used for
177Lu, automated synthesis modules can reliably produce high-purity %1 Th-labeled compounds.
[1][9] The protocols and data presented here provide a framework for researchers and drug
developers to establish robust and reproducible manufacturing processes for this highly
promising therapeutic radionuclide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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